molecular formula C12H21NO5 B12951169 Methyl (3S,4S)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate

Methyl (3S,4S)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate

Cat. No.: B12951169
M. Wt: 259.30 g/mol
InChI Key: GASHZCKHFILJHJ-BDAKNGLRSA-N
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Description

Methyl (3S,4S)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate is a complex organic compound often used in various chemical and pharmaceutical applications. This compound features a tetrahydropyran ring, which is a common structural motif in many natural products and synthetic molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it particularly useful in peptide synthesis and other organic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,4S)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Boc Protecting Group: The Boc group is usually introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4S)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl (3S,4S)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action for Methyl (3S,4S)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate depends on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing an amine group that can participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3S,4S)-4-amino-tetrahydro-2H-pyran-3-carboxylate: Lacks the Boc protecting group, making it more reactive.

    Methyl (3S,4S)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxamide: Contains an amide group instead of an ester, altering its chemical properties.

Uniqueness

Methyl (3S,4S)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under specific conditions. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection are crucial.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

methyl (3S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylate

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-9-5-6-17-7-8(9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9+/m1/s1

InChI Key

GASHZCKHFILJHJ-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCOC[C@H]1C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOCC1C(=O)OC

Origin of Product

United States

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